molecular formula C11H8Br2 B11834641 2-Bromo-7-(bromomethyl)naphthalene

2-Bromo-7-(bromomethyl)naphthalene

Cat. No.: B11834641
M. Wt: 299.99 g/mol
InChI Key: JLDFBIDUMPNFIG-UHFFFAOYSA-N
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Description

2-Bromo-7-(bromomethyl)naphthalene is a brominated organic compound that serves as a versatile synthetic intermediate in research and development. Its structure, featuring both bromine and bromomethyl functional groups on the naphthalene ring system, makes it a valuable substrate for further functionalization, particularly in metal-catalyzed cross-coupling reactions and nucleophilic substitutions . This compound is primarily used in materials science for the construction of complex organic architectures, such as polymers and dendrimers. It also has potential applications in pharmaceutical research for the synthesis of active molecular scaffolds. Like similar brominated naphthalenes, it is likely a stable solid at room temperature but may require storage in an inert atmosphere and under cold-chain conditions to maintain purity and stability over time . Safety and Handling: This chemical is intended for use by qualified laboratory personnel only. It is expected to be corrosive and cause severe skin burns and eye damage. Researchers must consult the Safety Data Sheet (SDS) prior to use and handle the product with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The predicted UN number is 3261, and it is classified under Packing Group II for corrosive solids . For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8Br2

Molecular Weight

299.99 g/mol

IUPAC Name

2-bromo-7-(bromomethyl)naphthalene

InChI

InChI=1S/C11H8Br2/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7H2

InChI Key

JLDFBIDUMPNFIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 7 Bromomethyl Naphthalene

Strategic Approaches to Regioselective Bromination of Naphthalene (B1677914) Derivatives

Regioselectivity—the control of where substituents add to the molecule—is a central challenge in naphthalene chemistry. The two non-identical positions on the naphthalene ring (α, positions 1, 4, 5, 8; and β, positions 2, 3, 6, 7) exhibit different reactivities. Strategic planning is required to introduce substituents at the desired locations.

Direct electrophilic bromination of an unsubstituted naphthalene ring with molecular bromine typically yields 1-bromonaphthalene (B1665260) as the major product under kinetic control. Achieving substitution at the 2-position requires either harsher, thermodynamically controlled conditions, which can lead to mixtures of isomers, or the use of a pre-existing directing group on the ring. cardiff.ac.uk

For a precursor like 7-methyl-2-naphthol, the hydroxyl group is a powerful activating and ortho-, para-directing group. This makes the C1 and C3 positions adjacent to the hydroxyl group the most reactive sites for electrophilic substitution. Therefore, to achieve bromination at the 2-position, it is more common to start with a precursor where a functional group can be chemically converted into a bromine atom, such as through a Sandmeyer reaction on an amino group.

However, modern methods have been developed for the bromination of activated naphthalene systems. For instance, the use of a PIDA–AlBr₃ (phenyliodine diacetate–aluminum tribromide) system in acetonitrile (B52724) has been shown to be effective for the monobromination of various naphthol derivatives under mild conditions. rsc.org This approach highlights a strategy where a reagent system is tailored to achieve high regioselectivity on an activated substrate.

The conversion of a methyl group on a naphthalene ring to a bromomethyl group is most effectively achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination. thermofisher.comwikipedia.org This reaction employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by a radical initiator (e.g., dibenzoyl peroxide or 2,2'-azobisisobutyronitrile, AIBN) or UV light. organic-chemistry.orgmychemblog.com

The key to the success of the Wohl-Ziegler reaction is maintaining a very low concentration of molecular bromine (Br₂) in the reaction mixture. This low concentration is achieved by the in-situ generation of Br₂ from NBS reacting with trace amounts of HBr. organic-chemistry.org This condition favors the desired benzylic radical substitution pathway over competing ionic electrophilic addition or substitution reactions on the aromatic ring. wikipedia.org This method is highly selective for the benzylic position and is the standard protocol for this type of transformation. For example, 2-methylnaphthalene (B46627) can be converted to 2-(bromomethyl)naphthalene (B188764) in good yield using NBS and a radical initiator. prepchem.com

Table 1: Examples of Benzylic Bromination of Methylated Naphthalenes using N-Bromosuccinimide (NBS)
Starting MaterialReagentsSolventConditionsProductYieldReference
2-MethylnaphthaleneNBS (1.0 eq.), AIBN (catalytic)Carbon TetrachlorideReflux2-(Bromomethyl)naphthalene60% prepchem.com
2,6-DimethylnaphthaleneNBS (1.1 eq.), Light (Tungsten lamp)Benzene (B151609)Reflux, 1h2-(Bromomethyl)-6-methylnaphthaleneGood oup.com
2,6-DimethylnaphthaleneNBS (2.2 eq.), Light (Tungsten lamp)BenzeneReflux, 1h2,6-Bis(bromomethyl)naphthaleneQuantitative oup.com

Multi-Step Convergent Synthetic Routes to Achieve Specific Substitution Patterns

Given the distinct reaction conditions required for ring versus side-chain bromination, a multi-step synthesis is necessary for 2-Bromo-7-(bromomethyl)naphthalene. The most logical route involves the sequential introduction of the two bromine-containing groups onto a suitable precursor.

The synthesis logically begins with a precursor that simplifies the regiochemical challenges. A highly plausible starting material is 7-methyl-2-naphthol . This precursor already contains the required methyl group at the 7-position and a hydroxyl group at the 2-position. The hydroxyl group can be converted to a bromo substituent.

An alternative, though more complex, route could start with 2,7-dimethylnaphthalene . One of the methyl groups would need to be converted into a bromine atom on the ring, which is a challenging transformation without affecting the other methyl group. Therefore, the route beginning with 7-methyl-2-naphthol is more synthetically direct.

A plausible and efficient synthetic pathway for this compound is a two-step process starting from 2-bromo-7-methylnaphthalene (B181319).

Step 1: Synthesis of 2-Bromo-7-methylnaphthalene. This key intermediate is not readily synthesized by direct bromination of 7-methylnaphthalene due to unfavorable regioselectivity. A more controlled method would involve the conversion of the hydroxyl group of 7-methyl-2-naphthol into a bromine atom. While a direct synthesis for this specific transformation is not prominently documented, strong analogies exist in naphthalene chemistry. For instance, naphthols can be converted to bromonaphthalenes via treatment with a triphenylphosphine-bromine complex or through other established methods for converting phenols to aryl bromides. A patent describes the synthesis of the isomer 2-bromo-6-methylnaphthalene (B123290) from 2-hydroxy-6-methylnaphthalene by heating with a triphenylphosphine-bromine complex. A similar strategy would be applicable here.

Step 2: Benzylic Bromination to yield this compound. With the key intermediate, 2-bromo-7-methylnaphthalene, in hand, the final step is a selective Wohl-Ziegler bromination of the methyl group. This reaction would be carried out using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride under reflux conditions. The presence of the bromo substituent on the ring is not expected to interfere with the free-radical mechanism at the benzylic position.

Table 2: Proposed Multi-Step Synthesis of this compound
StepStarting MaterialReagents & ConditionsIntermediate/ProductReaction Type
17-Methyl-2-naphthol(Proposed) PPh₃, Br₂ or similar phenol-to-bromide conversion reagent.2-Bromo-7-methylnaphthaleneAromatic Substitution (from -OH)
22-Bromo-7-methylnaphthaleneN-Bromosuccinimide (NBS), AIBN (cat.), CCl₄, RefluxThis compoundWohl-Ziegler (Benzylic) Bromination

Transition Metal-Free Synthetic Approaches for Brominated Naphthalene Derivatives

Recent advancements in organic synthesis have focused on developing methods that avoid the use of transition metals, which can be costly and pose challenges for purification in certain applications. While a specific metal-free route to this compound is not described, a notable transition-metal-free synthesis of the related isomer, 2-bromo-3-(bromomethyl)naphthalene (B8671974) , illustrates the principles of such an approach. dergipark.org.tr

This synthesis proceeds in several steps starting from naphthalene:

Birch Reduction: Naphthalene is first reduced to 1,4-dihydronaphthalene (B28168).

Cyclopropanation: The dihydronaphthalene reacts with dichlorocarbene (B158193) (generated in situ from chloroform (B151607) and potassium tert-butoxide) to form a dichlorocyclopropane adduct.

Rearrangement: Treatment with a strong base (potassium tert-butoxide) leads to the formation of a key intermediate, 1H-cyclopropa[b]naphthalene.

Brominative Ring Opening: The final step involves the ring-opening of the strained three-membered cyclopropane (B1198618) ring with molecular bromine (Br₂). This reaction proceeds under reflux in CCl₄ to afford 2-bromo-3-(bromomethyl)naphthalene in excellent yield (97%). dergipark.org.tr

This modular and high-yield sequence demonstrates how complex substitution patterns on a naphthalene core can be achieved through a series of classic organic reactions without resorting to transition metal catalysis.

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

The primary method for the synthesis of this compound is the radical bromination of 2-bromo-7-methylnaphthalene. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The optimization of reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts, such as dibrominated species or unreacted starting material.

Key parameters that can be optimized include the choice of solvent, the type and concentration of the radical initiator, the reaction temperature, and the reaction time. For instance, in the analogous synthesis of 2-(bromomethyl)naphthalene from 2-methylnaphthalene, carbon tetrachloride has been traditionally used as the solvent, with azo-bis-isobutyronitrile (AIBN) as the initiator. prepchem.com The reaction is typically carried out under reflux conditions. prepchem.com

A study on the selective benzylic bromination of 2-methylnaphthalene also explored the use of bromine in heptane (B126788) in the presence of lanthanum acetate (B1210297) hydrate, which could be an alternative approach for the synthesis of this compound. Furthermore, continuous photochemical benzylic bromination has emerged as a modern technique that can offer improved control over reaction parameters and potentially higher yields and selectivity.

For the synthesis of this compound, a systematic approach to optimization would involve screening various solvents, initiators, and temperature profiles. The table below outlines a hypothetical optimization study based on common practices for benzylic bromination.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventInitiator (mol%)Temperature (°C)Time (h)Yield (%)
1Carbon TetrachlorideAIBN (1)774In Development
2BenzeneBenzoyl Peroxide (1)804In Development
3AcetonitrileAIBN (1)824In Development
4HeptaneLanthanum Acetate HydrateReflux6In Development

This table is illustrative and based on analogous reactions. Actual yields would need to be determined experimentally.

Comparative Analysis of Synthetic Efficiency and Scalability

The efficiency and scalability of any synthetic method are critical for its practical application, whether in academic research or industrial production. For this compound, a comparative analysis of potential synthetic routes is essential. The most direct and likely most efficient route is the benzylic bromination of 2-bromo-7-methylnaphthalene.

An alternative, though likely less efficient, route could involve the bromination of 2-methyl-7-(bromomethyl)naphthalene. However, this would require the synthesis of the starting material, which is not as readily available as 2-bromo-7-methylnaphthalene.

The scalability of the benzylic bromination of 2-bromo-7-methylnaphthalene would depend on several factors. Traditional batch processing using NBS and a radical initiator is a well-established and scalable method. However, for large-scale production, challenges such as heat management and the handling of potentially hazardous reagents like carbon tetrachloride would need to be addressed.

Continuous flow chemistry, particularly photochemical methods, offers significant advantages in terms of scalability and safety. These systems allow for precise control over reaction parameters, efficient heat exchange, and the ability to handle hazardous reagents in smaller, more manageable quantities at any given time. A comparative analysis of batch versus continuous flow synthesis for this reaction would likely highlight the superior scalability and safety profile of the latter.

Table 2: Comparative Analysis of Synthetic Methods for this compound

MethodStarting MaterialReagentsAdvantagesDisadvantagesScalability
Batch Bromination 2-Bromo-7-methylnaphthaleneNBS, AIBN/Benzoyl PeroxideWell-established, straightforwardPotential for side reactions, handling of hazardous solventsGood
Photochemical Flow Bromination 2-Bromo-7-methylnaphthaleneBromine (in situ generation)High selectivity, improved safety, precise controlRequires specialized equipmentExcellent

This table provides a qualitative comparison based on established chemical principles.

Chemical Reactivity and Derivatization of 2 Bromo 7 Bromomethyl Naphthalene

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group (-CH2Br) at the 7-position of the naphthalene (B1677914) ring is highly susceptible to nucleophilic substitution reactions (SN2). This reactivity is characteristic of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of the reaction. This allows for the facile introduction of a wide variety of functional groups.

Alkylation and Arylation Reactions

The carbon-bromine bond in the bromomethyl group can be readily displaced by carbon-based nucleophiles, such as organometallic reagents or enolates, to form new carbon-carbon bonds. These alkylation and arylation reactions are fundamental for extending the carbon framework of the naphthalene system. For instance, Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can react with the bromomethyl center to attach alkyl or aryl side chains. Similarly, stabilized carbanions, like those derived from malonic esters, can act as nucleophiles to introduce functionalized alkyl groups.

Formation of Halogenated Naphthalene Ethers and Amines

The bromomethyl group is an excellent electrophile for the synthesis of ethers and amines via nucleophilic substitution. The Williamson ether synthesis, which involves the reaction of an alkoxide (RO⁻) with an alkyl halide, can be applied to form naphthalene ethers. youtube.commasterorganicchemistry.com By reacting 2-Bromo-7-(bromomethyl)naphthalene with various sodium or potassium alkoxides, a diverse range of ether derivatives can be prepared.

Similarly, amines can be synthesized by reacting the compound with ammonia (B1221849), primary, or secondary amines. openstax.org However, to avoid the common issue of over-alkylation, alternative methods are often preferred. The Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate, provides a clean route to primary amines. libretexts.org Another effective method is the reaction with sodium azide (B81097) followed by reduction. openstax.orglibretexts.org

Cyanation and Azidation of the Bromomethyl Group

The bromide of the bromomethyl group can be efficiently substituted by other halogen-like nucleophiles, such as cyanide (CN⁻) and azide (N₃⁻). Cyanation, typically achieved using sodium or potassium cyanide, results in the formation of a nitrile. This nitrile group is a versatile functional handle that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Azidation is readily accomplished by treating this compound with sodium azide (NaN₃). This reaction proceeds smoothly under typical SN2 conditions. The resulting 7-(azidomethyl)-2-bromonaphthalene is a stable intermediate that can be used in various subsequent reactions, most notably "click chemistry" or reduction to the corresponding primary amine, 7-(aminomethyl)-2-bromonaphthalene, using reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglookchem.comsigmaaldrich.com

Table 1: Nucleophilic Substitution Reactions of this compound This table presents representative examples of nucleophilic substitution reactions at the bromomethyl position. Conditions are generalized based on standard procedures for SN2 reactions on benzylic bromides.

Reaction TypeNucleophileProductTypical Conditions
Ether Formation (Williamson)Sodium ethoxide (NaOEt)2-Bromo-7-(ethoxymethyl)naphthaleneEthanol (solvent), Reflux
Amine Formation (Gabriel)Potassium phthalimideN-((7-Bromo-2-naphthyl)methyl)phthalimideDMF (solvent), Heat
CyanationSodium cyanide (NaCN)(7-Bromo-2-naphthyl)acetonitrileDMSO or Ethanol/Water, Heat
AzidationSodium azide (NaN₃)7-(Azidomethyl)-2-bromonaphthaleneDMF or Acetone/Water, Heat

Cross-Coupling Reactions Involving the Bromoaryl Moiety

The bromine atom attached directly to the naphthalene ring at the 2-position is significantly less reactive towards simple nucleophilic substitution than the bromomethyl group. However, it is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.govnih.govrsc.org This reaction is highly effective for creating biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to an aromatic ring. The 2-bromo position of this compound can be selectively coupled with a variety of boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃), leaving the bromomethyl group intact under appropriate conditions. This allows for the synthesis of complex naphthalene derivatives with substitution at the 2-position. acs.org For instance, coupling with phenylboronic acid would yield 7-(bromomethyl)-2-phenylnaphthalene.

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira cross-coupling reaction provides an efficient method for the introduction of alkyne functionalities onto an aryl ring. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. nih.govlibretexts.org The 2-bromoaryl moiety of this compound can react with various terminal alkynes (e.g., phenylacetylene, trimethylsilylacetylene) to produce 2-alkynylnaphthalene derivatives. This reaction significantly expands the molecular complexity and provides a gateway to further transformations of the alkyne group.

Table 2: Cross-Coupling Reactions of this compound This table presents representative examples of palladium-catalyzed cross-coupling reactions at the 2-bromo position. Conditions are generalized based on standard procedures.

Reaction TypeCoupling PartnerProductTypical Catalytic System
Suzuki-MiyauraPhenylboronic acid7-(Bromomethyl)-2-phenylnaphthalenePd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, Heat
Suzuki-Miyaura4-Methoxyphenylboronic acid7-(Bromomethyl)-2-(4-methoxyphenyl)naphthalenePd(dppf)Cl₂, Cs₂CO₃, Dioxane, Heat
SonogashiraPhenylacetylene7-(Bromomethyl)-2-(phenylethynyl)naphthalenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Heat
SonogashiraTrimethylsilylacetylene7-(Bromomethyl)-2-((trimethylsilyl)ethynyl)naphthalenePd(PPh₃)₄, CuI, Diisopropylamine, Heat

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org In the context of this compound, this reaction can be selectively applied to the aryl bromide. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

For the amination of aryl bromides, common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A variety of phosphine (B1218219) ligands can be employed, with bulky, electron-rich ligands such as XPhos, SPhos, and t-BuXPhos often proving effective. nih.govresearchgate.net The selection of a suitable base, typically a strong one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also critical for the catalytic cycle. researchgate.net Non-polar aprotic solvents like toluene or THF are frequently used. researchgate.net

A typical reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a phosphine ligand. The greater reactivity of the aryl bromide under these conditions allows for selective C-N bond formation at the C7 position, leaving the bromomethyl group intact for subsequent transformations.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ComponentExampleRole
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of catalytic palladium
LigandXPhos, SPhos, t-BuXPhosStabilizes the palladium center and facilitates the catalytic cycle
BaseNaOtBu, LiHMDS, Cs₂CO₃Promotes deprotonation of the amine and facilitates reductive elimination
SolventToluene, THF, DioxaneProvides a suitable reaction medium

This table presents common components and their roles in the Buchwald-Hartwig amination of aryl bromides.

Negishi and Kumada Coupling Strategies

The Negishi and Kumada coupling reactions are palladium- or nickel-catalyzed cross-coupling reactions that form carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org These reactions are highly effective for the coupling of aryl halides with organometallic reagents.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. organic-chemistry.org For this compound, the aryl bromide can be selectively coupled with an organozinc compound in the presence of a palladium or nickel catalyst. The reaction is known for its high functional group tolerance. organic-chemistry.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner. organic-chemistry.org Similar to the Negishi coupling, the Kumada coupling can be used to form a C-C bond at the C7 position of this compound. Nickel-based catalysts are often employed for this transformation. organic-chemistry.org

The choice between Negishi and Kumada coupling may depend on the specific substrate and the desired product, as well as the availability of the organometallic reagent.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In naphthalene, electrophilic attack generally occurs at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate. youtube.comlibretexts.org However, the directing effects of the existing substituents on the this compound ring must be considered.

The bromine atom is a deactivating but ortho-, para-directing group. The bromomethyl group is also a deactivating group. Therefore, electrophilic substitution on this compound is expected to be less facile than on naphthalene itself. The positions most susceptible to electrophilic attack would be the α-positions that are not sterically hindered and are electronically favored by the existing substituents.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

The precise regioselectivity of these reactions on this compound would require experimental investigation, as the interplay of electronic and steric effects can be complex.

Reduction and Oxidation Chemistry of the Bromine Functional Groups

The two bromine atoms in this compound exhibit different reactivities towards reduction and oxidation.

Reduction: The benzylic bromide of the bromomethyl group is more susceptible to reduction than the aryl bromide. It can be reduced to a methyl group using various reducing agents, such as catalytic hydrogenation or hydride reagents. The Birch reduction, which employs sodium or lithium in liquid ammonia with an alcohol, can reduce the naphthalene ring system itself. stackexchange.com Under kinetic control, this typically yields a 1,4-dihydronaphthalene (B28168) derivative, while thermodynamic conditions can lead to a 1,2-dihydronaphthalene. stackexchange.com

Oxidation: The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the product. For instance, oxidation of naphthalene with reagents like chromic acid can yield naphthoquinones. youtube.com The gaseous oxidation of naphthalene has also been studied in detail. copernicus.orgcopernicus.org The aryl bromide is generally stable to oxidation under these conditions.

Cascade and Tandem Reactions Utilizing the Bifunctional Nature of the Compound

The presence of two distinct reactive sites in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. researchgate.net These reactions can lead to the rapid construction of complex polycyclic or spirocyclic structures.

For example, a tandem reaction could involve an initial intermolecular reaction at one of the bromine-containing sites, followed by an intramolecular cyclization involving the other functional group. A palladium-catalyzed tandem Heck/Suzuki coupling reaction has been reported for the dearomative 1,4-difunctionalization of naphthalenes. researchgate.net This type of strategy allows for the creation of three-dimensional molecules from simple aromatic precursors. researchgate.netnih.gov

The specific design of a cascade or tandem reaction involving this compound would depend on the desired target molecule and the careful selection of reagents and reaction conditions to control the sequence of events.

Applications of 2 Bromo 7 Bromomethyl Naphthalene in Advanced Organic Synthesis

Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid framework of 2,7-bis(bromomethyl)naphthalene (B1600061) is ideally suited for the rational construction of larger, often strained, polycyclic aromatic hydrocarbons (PAHs). A prominent strategy involves the cyclization of two aromatic units using bifunctional linkers. While examples using the 2,7-isomer are representative of this approach, the synthesis of a 2.2naphthalenoparacyclophane-1,13-diene from the related 1,5-bis(bromomethyl)naphthalene (B51781) isomer vividly illustrates the methodology. researchgate.netnih.gov

In this type of synthesis, the bis(bromomethyl)naphthalene is reacted with a dithiol, such as 1,4-benzenedimethanethiol, under high-dilution conditions to favor intramolecular cyclization. This reaction yields a dithia[3.3]cyclophane, a large macrocycle containing two aromatic decks linked by thioether bridges. researchgate.net Subsequent synthetic steps, such as a benzyne-induced Stevens rearrangement followed by a thermal pyrolysis-induced elimination, can be employed to contract the bridges and introduce unsaturation, ultimately yielding the highly strained [2.2]paracyclophanediene system. researchgate.netnih.gov This powerful method demonstrates how the defined geometry of bis(bromomethyl)naphthalenes allows for the precise assembly of complex, multi-ring aromatic structures with unique conformations and electronic properties.

Table 1: Representative Synthesis of a Complex PAH via a Cyclophane Intermediate This table showcases a reaction analogous to what is possible with the 2,7-isomer.

Reactant 1 Reactant 2 Intermediate Product Final PAH Product
1,5-Bis(bromomethyl)-2,6-bis(octyloxy)naphthalene 1,4-Benzenedimethanethiol Dithia3.3naphthalenoparacyclophane 2.2Naphthalenoparacyclophane-1,13-diene

Precursor for Macrocyclic Systems and Molecular Cages

The 2,7-substitution pattern is exceptionally well-suited for the synthesis of macrocycles and molecular cages, where the naphthalene (B1677914) unit acts as a rigid spacer. The two bromomethyl groups can react with a variety of dinucleophiles to form large, ring-based structures known as cyclophanes.

A key example is the formation of dithia[3.3]naphthalenophanes. By reacting 2,7-bis(bromomethyl)naphthalene with dithiols, chemists can create macrocycles where the naphthalene ring is bridged with another aromatic unit. researchgate.netrsc.org This strategy is fundamental in building host molecules for molecular recognition studies.

Beyond simple cyclophanes, 2,7-bis(bromomethyl)naphthalene is instrumental in constructing highly complex, cage-like functional molecules. In a notable example, it serves as a linker to dimerize Cinchona alkaloids. rsc.org The reaction of 2,7-bis(bromomethyl)naphthalene with hydrocinchonidine, a bulky and chiral alkaloid, results in a large dimeric structure where the naphthalene unit bridges two alkaloid molecules. rsc.org The resulting molecule is a sophisticated, cage-like chiral phase-transfer catalyst, demonstrating how the naphthalene precursor enforces a specific three-dimensional arrangement of the catalytic units.

Table 2: Synthesis of Macrocyclic and Cage-like Structures

Naphthalene Precursor Dinucleophile/Linker Product Type Specific Product Example Reference
2,7-Bis(bromomethyl)naphthalene Hydrocinchonidine Molecular Cage / Dimeric Catalyst Dimeric Cinchona Alkaloid Ammonium Salt rsc.org
1,5-Bis(bromomethyl)naphthalene p-Xylenedithiol Macrocycle / Cyclophane Dithia[3.3]paracyclonaphthane researchgate.netrsc.org

Synthesis of Naphthalene-Fused Heterocyclic Compounds

The use of 2,7-bis(bromomethyl)naphthalene to construct heterocyclic rings fused directly onto the naphthalene core is not a widely documented application. The geometry of the 2,7-isomer is more conducive to forming bridges between two remote points (as in macrocyclization) rather than undergoing intramolecular cyclization to form common 5- or 6-membered fused rings, which would be highly strained.

However, it is synthetically plausible to envision pathways to such fused systems. A hypothetical route could involve the conversion of the two bromomethyl groups into other functionalities, such as aminomethyl (-CH₂NH₂) or hydroxymethyl (-CH₂OH) groups. The resulting 2,7-bis(aminomethyl)naphthalene or 2,7-bis(hydroxymethyl)naphthalene could then, in principle, be reacted with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or 2,3-butanedione. This condensation reaction would lead to the formation of a new six-membered heterocyclic ring, such as a dihydropyrazine (B8608421) or a dioxine, fused to the naphthalene scaffold between the 2 and 7 positions via the methylene (B1212753) bridges. While plausible, such transformations remain largely unexplored in the literature, which favors the use of this building block for the aforementioned macrocyclic and polymeric structures.

Convergent Assembly of Supramolecular Building Blocks

Convergent synthesis is a strategy that allows for the efficient creation of complex molecules by first preparing separate fragments (building blocks) that are then joined together in the final stages. 2,7-Bis(bromomethyl)naphthalene is an exemplary reagent for the convergent assembly of large, functional supramolecular building blocks.

The synthesis of the dimeric Cinchona alkaloid phase-transfer catalyst is a prime example of this approach. rsc.org Instead of building the complex molecule step-by-step in a linear fashion, two large, pre-existing chiral alkaloid molecules are coupled in a single step with the rigid 2,7-bis(bromomethyl)naphthalene linker. This method is highly efficient and allows for the precise placement of the functional alkaloid units. The naphthalene spacer ensures that the two catalytic sites are held at a specific distance and orientation, creating a sophisticated bifunctional catalyst whose properties are a direct result of this convergent assembly. These resulting large molecules can themselves be used as well-defined building blocks for even larger, non-covalently bonded supramolecular systems.

Scaffold for the Development of New Synthetic Reagents and Intermediates

One of the most powerful applications of 2,7-bis(bromomethyl)naphthalene is its use as a foundational scaffold for creating new synthetic reagents and valuable intermediates. The high reactivity of the benzylic bromide groups allows for their straightforward conversion into a wide range of other functional groups via nucleophilic substitution.

This utility is clearly demonstrated in its use for preparing novel reagents. For instance, it is the starting material for the synthesis of novel chiral phase-transfer catalysts based on Cinchona alkaloids, as discussed previously. rsc.org The resulting dimeric catalyst is a new reagent designed for highly enantioselective synthesis.

Furthermore, the compound serves as a key intermediate for other symmetrically substituted naphthalene derivatives. A well-documented transformation is its use in halogen exchange reactions. Treatment of 2,7-bis(bromomethyl)naphthalene with a fluoride (B91410) source like cesium fluoride yields 2,7-bis(fluoromethyl)naphthalene. nih.govresearchgate.netresearchgate.net This provides access to fluorinated analogues that are of interest in materials science and medicinal chemistry. The reaction can be controlled to produce the intermediate 2-bromomethyl-7-fluoromethylnaphthalene, highlighting its role as a scaffold for creating asymmetrically functionalized naphthalenes. nih.gov Other important intermediates, such as 2,7-bis(hydroxymethyl)naphthalene (via hydrolysis) or 2,7-divinylnaphthalene (via the Wittig reaction), can also be prepared from this versatile starting material.

Table 3: Transformations of the 2,7-Bis(bromomethyl)naphthalene Scaffold

Reagent(s) Resulting Functional Group Product Name Application of Product Reference
Cesium Fluoride (CsF) -CH₂F 2,7-Bis(fluoromethyl)naphthalene Fluorinated Intermediate nih.govresearchgate.netresearchgate.net
Hydrocinchonidine Dimeric Alkaloid Linkage Chiral Dimeric Ammonium Salt Phase-Transfer Catalyst rsc.org
Sodium Sulfide (Na₂S) -CH₂-S-CH₂- (with dithiol) Thioether Cyclophane Precursor researchgate.net
Triphenylphosphine (PPh₃) then Aldehyde/Ketone -CH=CHR (Wittig) 2,7-Divinylnaphthalene Monomer for Polymers
Water/Hydroxide -CH₂OH 2,7-Bis(hydroxymethyl)naphthalene Intermediate for Polyesters

Contributions of 2 Bromo 7 Bromomethyl Naphthalene to Materials Science

Integration into Conjugated Polymer Architectures

There are no available scientific reports on the integration of 2-Bromo-7-(bromomethyl)naphthalene into conjugated polymer architectures. The synthesis of conjugated polymers often relies on monomers with two reactive sites suitable for polymerization reactions, such as dibromo- or di-boronic ester-functionalized aromatics. While naphthalene (B1677914) derivatives are widely used, there is no evidence of this particular isomer being employed as a monomer in published research.

Applications in Organic Light-Emitting Diode (OLED) Materials Development

There is no documented use of this compound in the development of materials for Organic Light-Emitting Diodes (OLEDs). Research into OLED materials, including thermally activated delayed fluorescence (TADF) emitters and host materials, is a rapidly advancing field. nih.govrsc.orgnih.gov While naphthalene-containing molecules are explored for these applications, there are no specific reports on derivatives synthesized from this compound.

Supramolecular Chemistry and Self Assembly Incorporating Naphthalene Bromomethyl Moieties

Design Principles for Naphthalene-Core Supramolecular Receptors

The design of supramolecular receptors based on a naphthalene (B1677914) core is guided by several key principles aimed at achieving specific molecular recognition and binding properties. The naphthalene unit itself provides a rigid, planar, and electron-rich surface that can engage in π-π stacking interactions with suitable guest molecules. The strategic placement of functional groups on this scaffold is crucial for defining the size, shape, and chemical environment of the binding cavity.

The utility of "2-Bromo-7-(bromomethyl)naphthalene" in this context lies in its dissymmetric substitution pattern. This arrangement allows for the directional and controlled synthesis of receptor molecules. The bromomethyl group serves as a reactive handle for introducing a variety of binding sites through nucleophilic substitution reactions. These sites can include hydrogen bond donors and acceptors, charged groups, or other chromophores, enabling the receptor to be tailored for specific guests. The bromo substituent on the other side of the naphthalene ring can be used for further functionalization, potentially to modulate the electronic properties of the naphthalene system or to provide an additional recognition site.

A critical aspect of the design is preorganization, where the receptor is conformationally restricted to adopt a shape that is complementary to the intended guest. The rigidity of the naphthalene core contributes significantly to this preorganization, reducing the entropic penalty upon binding and leading to higher association constants. The 2,7-substitution pattern allows for the construction of 'C-shaped' or tweezer-like receptors that can encapsulate guest molecules.

The principles of designing such receptors often involve:

Scaffold Rigidity: Utilizing the inherent rigidity of the naphthalene core to minimize conformational changes upon guest binding.

Convergent Functional Groups: Positioning binding sites on appended arms in a way that they converge to create a well-defined binding pocket.

Complementarity: Matching the size, shape, and electronic properties of the receptor's cavity to those of the target guest molecule.

Solvent Effects: Considering the role of the solvent in directing the assembly and influencing the strength of non-covalent interactions.

Formation of Self-Assembled Molecular Architectures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Naphthalene derivatives, including those with bromomethyl groups, are excellent candidates for forming a variety of self-assembled architectures such as monolayers, vesicles, and extended networks.

The formation of these architectures is driven by a combination of forces, including π-π stacking of the naphthalene cores, van der Waals interactions between aliphatic chains (if present), and solvophobic effects. The "this compound" molecule, after appropriate modification, can act as an amphiphile, with the naphthalene unit representing the hydrophobic part and a polar head group introduced via the bromomethyl functionality.

For instance, the substitution of the bromomethyl group with a thiol can lead to the formation of self-assembled monolayers (SAMs) on gold surfaces. In such SAMs, the naphthalene units would tend to arrange in an ordered fashion due to π-stacking, influencing the packing density and orientation of the molecules on the surface. While specific studies on "this compound" SAMs are not abundant, research on related naphthalene-imide derivatives has demonstrated their ability to form stable self-assembled monolayers on indium tin oxide (ITO) surfaces, improving the thermal stability of perovskite solar cells. mdpi.com

The crystal packing of related molecules like 2,3,6,7-tetrakis(bromomethyl)naphthalene (B14133293) reveals how bromomethylene groups dominate the intermolecular interactions, forming layers through Br⋯Br and H⋯Br contacts. nih.gov This suggests that the bromo and bromomethyl groups in "this compound" would also play a significant role in directing its solid-state self-assembly.

Table 1: Intermolecular Interactions in the Crystal Structure of 2,3,6,7-Tetrakis(bromomethyl)naphthalene

Interaction TypeDescription
Br⋯Br ContactsObserved within and between molecular layers, contributing to the overall packing.
H⋯Br ContactsHydrogen bonding involving the hydrogen atoms of the bromomethyl groups and bromine atoms.
Br⋯π InteractionsContacts observed between bromine atoms and the center of the naphthalene ring system.
Data derived from the crystallographic study of 2,3,6,7-tetrakis(bromomethyl)naphthalene, which provides insight into the potential interactions for "this compound". nih.gov

Investigation of Host-Guest Interactions within Supramolecular Systems

The investigation of host-guest interactions is central to understanding the function of supramolecular systems. For receptors derived from "this compound," these interactions would primarily involve the binding of a guest molecule within the cavity created by the naphthalene scaffold and its appended functionalities. The primary non-covalent forces at play include π-π stacking, hydrogen bonding, and hydrophobic interactions. nih.gov

While direct host-guest studies with "this compound"-based hosts are not extensively documented, the behavior of analogous systems provides valuable insights. For example, cyclophanes synthesized from 2,7-disubstituted naphthalenes are known to form inclusion complexes with various organic guests. The binding affinity is determined by the degree of complementarity between the host and guest in terms of size, shape, and chemical properties.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy are commonly employed to study these interactions. NMR titration experiments can provide information about the binding stoichiometry and association constants. Changes in the chemical shifts of the host and guest protons upon complexation offer direct evidence of binding.

Research on bromo-naphthol derivatives complexed with cyclodextrins has shown that the binding model significantly affects the photophysical properties, such as room-temperature phosphorescence. nih.gov This highlights the importance of the specific geometry of the host-guest complex. In a similar vein, hosts derived from "this compound" could exhibit unique photophysical responses upon guest binding, making them potential candidates for fluorescent sensors. Studies on other 2,7-disubstituted naphthalene derivatives have demonstrated their potential as fluorescent chemosensors for metal cations and for the recognition of chiral molecules. colab.wsresearchgate.net

Table 2: Representative Association Constants (Kₐ) for Naphthalene-Based Host-Guest Systems

Host SystemGuestSolventKₐ (M⁻¹)Reference
Naphthalimide AmphiphileAdenosine MonophosphateWater~10⁵ rsc.org
CB nih.govVecuronium (steroidal core)Aqueous Buffer2.2 × 10⁵ bohrium.com
CB nih.govPancuronium (steroidal core)Aqueous Buffer1.3 × 10⁵ bohrium.com
This table presents data for related naphthalene-containing host-guest systems to illustrate typical binding affinities.

Engineering of Naphthalene-Based Cyclophanes and Helical Structures

The rigid 2,7-disubstituted naphthalene framework is an excellent building block for the construction of well-defined three-dimensional structures like cyclophanes and helical foldamers. "this compound," and more commonly its symmetric analogue 2,7-bis(bromomethyl)naphthalene (B1600061), are key precursors in these syntheses. mdpi.com

Cyclophanes are molecules containing one or more aromatic rings bridged by aliphatic chains. Naphthalene-based cyclophanes are of interest due to their unique photophysical properties and their ability to act as hosts for smaller molecules. The synthesis of these structures often involves the reaction of a bis(bromomethyl)naphthalene derivative with a suitable linking agent, such as a dithiol or another bis(nucleophile), under high-dilution conditions to favor intramolecular cyclization over polymerization. For instance, the coupling reaction between 1,4-bis(bromomethyl)naphthalene (B51779) and 1,4-bis(mercaptomethyl)naphthalene has been used to synthesize 3.3naphthalenophanes. nih.gov A similar strategy could be envisioned for "this compound" to create asymmetric cyclophanes.

Helical structures, or helicates, can be formed through the self-assembly of oligomeric strands that are programmed to adopt a helical conformation. The 2,7-substitution pattern of the naphthalene core can be exploited to induce a specific curvature in an oligomeric chain. By linking multiple 2,7-disubstituted naphthalene units, it is possible to create foldamers that adopt stable helical conformations, driven by intramolecular forces such as π-π stacking. The bromo-substituent in "this compound" could be used to attach side chains that further stabilize the helical fold or introduce additional functionality.

The synthesis of such complex architectures relies on robust and high-yielding coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for connecting aromatic units and have been employed in the synthesis of various π-conjugated molecules and polymers based on naphthalene scaffolds. nih.gov

Role in Catalysis and Chiral Ligand Development

Precursor Synthesis for Organocatalysts and Metal Ligands

No available literature details the use of 2-Bromo-7-(bromomethyl)naphthalene as a starting material or intermediate for the synthesis of organocatalysts or metal ligands.

Application in Asymmetric Synthesis Methodologies

There are no documented applications of this compound in established or novel asymmetric synthesis methodologies. Research highlighting its utility in creating chiral molecules with high enantiomeric excess is absent from the current body of scientific publications.

Development of Chiral Naphthalene-Based Catalysts

The development of chiral catalysts based on the naphthalene (B1677914) scaffold is a recognized area of chemical research. However, there is no specific information available that links the synthesis and development of such catalysts to the use of this compound as a foundational building block.

Computational and Theoretical Investigations of 2 Bromo 7 Bromomethyl Naphthalene

Reaction Pathway Analysis and Mechanistic Studies of Bromination and Derivatization

Mechanistic studies involving computational analysis have been performed on the bromination of naphthalene (B1677914) and its derivatives. For example, the synthesis of the isomer 2-bromo-3-(bromomethyl)naphthalene (B8671974) involves a proposed mechanism for the ring-opening of a cyclopropane (B1198618) intermediate via bromination. researchgate.net However, a specific computational analysis of the reaction pathways for the synthesis or derivatization of 2-Bromo-7-(bromomethyl)naphthalene is not documented in the available literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is a lack of published molecular dynamics simulations focused on the conformational flexibility and intermolecular interactions of this compound. While crystal structure analysis of related compounds like 2,3,6,7-tetrakis(bromomethyl)naphthalene (B14133293) reveals details about intermolecular contacts like Br⋯Br and H⋯Br interactions, similar simulation-based studies for the target compound are absent. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are often used to predict and interpret spectroscopic data. For related compounds like 2-bromoacetylnaphthalene, theoretical ¹H and ¹³C NMR, infrared (IR), Raman, and ultraviolet (UV) spectra have been calculated and compared with experimental data. researchgate.net Such specific computational spectroscopic predictions for this compound have not been reported.

Advanced Spectroscopic Characterization Techniques for 2 Bromo 7 Bromomethyl Naphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Bromo-7-(bromomethyl)naphthalene, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a naphthalene (B1677914) derivative, the aromatic protons resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The benzylic protons of the bromomethyl group (-CH₂Br) would appear as a distinct singlet further upfield, with its chemical shift influenced by the electronegative bromine atom.

For the parent compound, this compound, specific chemical shifts can be predicted. The protons on the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants are crucial for assigning each proton to its specific position on the naphthalene core.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the naphthalene ring will appear in the aromatic region (typically δ 120-140 ppm). The carbon atom of the bromomethyl group will resonate at a higher field compared to the aromatic carbons. docbrown.info The presence of two different carbon environments for the four carbon atoms in 2-bromo-2-methylpropane (B165281) is confirmed by the two distinct chemical shifts in its ¹³C NMR spectrum. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual values may vary depending on the solvent and experimental conditions)

Carbon AtomPredicted Chemical Shift (ppm)
C-Br (Aromatic)~121
C-CH₂Br (Aromatic)~135
Other Aromatic CH125-130
Quaternary Aromatic C132-134
-CH₂Br~33

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted naphthalenes.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is instrumental in identifying adjacent protons within the naphthalene ring system and confirming the connectivity of the spin systems. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a proton resonance to its attached carbon atom, greatly simplifying the interpretation of both ¹H and ¹³C spectra. sdsu.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons and are therefore absent in the HSQC spectrum) and for connecting different spin systems across the molecule. For instance, a correlation between the benzylic protons of the bromomethyl group and the C-7 carbon of the naphthalene ring would definitively confirm the position of the bromomethyl substituent.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₈Br₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. uni.lu The predicted monoisotopic mass for this compound is 297.8993 Da. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts uni.lu

Adductm/z
[M+H]⁺298.90658
[M+Na]⁺320.88852
[M-H]⁻296.89202

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and detailed structural analysis.

For this compound, the MS/MS spectrum would likely show the loss of a bromine atom, a bromomethyl radical, or HBr. The fragmentation of the naphthalene ring itself would also produce a series of characteristic ions. Analysis of these fragmentation pathways provides valuable corroborative evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific molecular vibrations, such as stretching and bending of bonds. These vibrational frequencies act as a "fingerprint" for the molecule, allowing for the identification of its constituent functional groups.

For this compound, the spectra are expected to be dominated by contributions from the naphthalene core, the aromatic carbon-bromine bond, and the aliphatic bromomethyl group.

Naphthalene Core Vibrations: The aromatic structure gives rise to characteristic C-H and C-C stretching vibrations.

Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

Aromatic C=C stretching vibrations within the fused rings produce a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org

C-H out-of-plane bending vibrations are also prominent, generally found between 900-675 cm⁻¹, and their specific pattern can give clues about the substitution pattern on the naphthalene ring. libretexts.org

Bromine Substituent Vibrations: The molecule contains two distinct types of carbon-bromine bonds, each with a characteristic vibrational frequency.

Aromatic C-Br Stretch: The bond connecting the bromine atom directly to the naphthalene ring is expected to produce a stretching vibration in the 1075-1030 cm⁻¹ range. blogspot.com

Aliphatic C-Br Stretch: The C-Br bond in the bromomethyl (-CH₂Br) group is weaker and involves a heavier alkyl carbon. Its stretching frequency is found at a lower wavenumber, typically in the 690-515 cm⁻¹ range. orgchemboulder.comscribd.comquora.com This region is often congested (the "fingerprint region"), which can make definitive assignment challenging without comparative analysis.

Bromomethyl Group Vibrations: Besides the C-Br stretch, the methylene (B1212753) (-CH₂) unit of the bromomethyl group has other characteristic vibrations.

-CH₂- Wagging: A notable vibration is the C-H wag of the -CH₂X group (where X is a halogen), which is expected to appear in the 1300-1150 cm⁻¹ range. libretexts.orgorgchemboulder.comscribd.com

The complementary nature of IR and Raman spectroscopy is crucial. While polar bonds like C-Br produce strong signals in the IR spectrum due to a significant change in dipole moment during vibration, the more symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum due to changes in polarizability.

Table 1: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchNaphthalene Ring3100 - 3000
Aromatic C=C Stretch (in-ring)Naphthalene Ring1600 - 1400
C-H Wagging-CH₂Br1300 - 1150
Aromatic C-Br StretchAr-Br1075 - 1030
C-H Out-of-Plane Bend ("oop")Naphthalene Ring900 - 675
Aliphatic C-Br Stretch-CH₂Br690 - 515

This table is generated based on established characteristic frequency ranges for the specified functional groups. libretexts.orgblogspot.comorgchemboulder.comscribd.com

X-ray Crystallography for Solid-State Molecular Structure Elucidation

A full crystal structure determination for this compound is not publicly available in the searched literature. However, extensive crystallographic work has been performed on closely related brominated naphthalene derivatives, which provides significant insight into the expected structural features. Research by Kuś and Jones on various bromo- and bromomethyl-substituted naphthalenes reveals that the crystal packing is heavily influenced by intermolecular interactions involving the bromine atoms, such as C-H···Br hydrogen bonds and Br···Br halogen bonds. nih.gov

For example, the crystal structure of 2-(bromomethyl)-3-(dibromomethyl)naphthalene , a related derivative, has been determined. nih.gov The data from this analysis illustrates the typical crystallographic parameters for this class of compounds. The packing in these structures is often dominated by contacts shorter than the sum of the van der Waals radii, indicating strong intermolecular forces that dictate the solid-state architecture. nih.gov The existence of a determined crystal structure for the isomeric 2,7-bis(bromomethyl)naphthalene (B1600061) further confirms that this class of molecules forms crystals suitable for X-ray diffraction analysis. nih.gov

The analysis of these related structures shows that the naphthalene core remains largely planar, while the bromomethyl groups exhibit significant out-of-plane torsion to alleviate steric strain. The interplay of weak interactions, such as Br···Br contacts, is a crucial factor in the stabilization of the crystal packing. nih.gov

Table 2: Representative Crystallographic Data for a Related Derivative, 2-(Bromomethyl)-3-(dibromomethyl)naphthalene

ParameterValue
Chemical FormulaC₁₂H₉Br₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.9115 (8)
b (Å)4.4172 (3)
c (Å)20.0132 (12)
β (°)109.115 (3)
Volume (ų)1161.46 (12)
Z (Formula units/cell)4

Data sourced from the crystallographic study of 2-(bromomethyl)-3-(dibromomethyl)naphthalene by Kuś, P., & Jones, P. G. (2023). nih.gov

Q & A

Q. What are the common synthetic routes for 2-Bromo-7-(bromomethyl)naphthalene, and how can reaction conditions be optimized for higher yields?

The synthesis often involves bromination of naphthalene derivatives or functionalization of pre-brominated intermediates. For example, propargyl bromide has been used in DMF with K₂CO₃ as a base for analogous naphthalene substitutions, achieving high yields under mild conditions (room temperature, 2 hours) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity .
  • Catalyst/base choice : K₂CO₃ facilitates deprotonation and nucleophilic attack .
  • Temperature control : Prolonged heating may degrade sensitive bromomethyl groups; room temperature is preferred for stability .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms bromomethyl group placement .
  • GC-MS/HPLC : Detects impurities (e.g., residual starting materials) and quantifies purity (>93% reported in similar compounds) .
  • Melting point analysis : Sharp mp ranges (e.g., 51–54°C for 2-(bromomethyl)naphthalene) indicate crystallinity and purity .
  • TLC monitoring : Hexane:ethyl acetate (9:1) resolves reaction progress and byproducts .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Storage : Store at 0–6°C to prevent decomposition .
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to GHS H302 ("Harmful if swallowed") .
  • Waste disposal : Halogenated waste streams are required for brominated byproducts .

Q. How does the reactivity of the bromomethyl group influence its participation in cross-coupling reactions?

The bromomethyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids, facilitated by palladium catalysts. For example, analogous naphthalene derivatives react under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) to form biaryl structures . Competing hydrolysis can be minimized by using anhydrous solvents and inert atmospheres .

Advanced Research Questions

Q. What mechanistic pathways are involved in the nucleophilic substitution reactions of this compound?

The bromomethyl group undergoes SN2 mechanisms due to its primary alkyl bromide nature. However, steric hindrance from the naphthalene ring may favor elimination (E2) under basic conditions. For example, thionyl chloride (SOCl₂) in toluene with DMF catalyzes chloride substitution while suppressing elimination . Computational modeling (DFT) can predict transition states and optimize leaving-group activation .

Q. How do catalytic systems enhance the functionalization of this compound in multi-step syntheses?

Nickel-based catalysts (e.g., Ni/Al₂O₃) enable hydrodehalogenation or C–C coupling at elevated temperatures (200–400°C). For brominated naphthalenes, catalytic filters reduce tar formation during gas-phase reactions, achieving >90% conversion in biomass-derived systems . Catalyst poisoning by sulfur contaminants (e.g., H₂S) requires pre-treatment with ZnO scrubbers .

Q. What challenges arise in maintaining the stability of this compound during long-term storage?

  • Light sensitivity : UV exposure degrades brominated aromatics; amber glass containers are recommended .
  • Moisture : Hydrolysis forms naphthylmethanol; storage over molecular sieves prevents this .
  • Thermal decomposition : DSC analysis shows exothermic degradation above 150°C, necessitating cold storage .

Q. What experimental approaches assess the environmental impact and biodegradation pathways of brominated naphthalene derivatives?

  • Microcosm studies : Soil/water systems spiked with this compound monitor microbial degradation via GC-MS .
  • Toxicity assays : In vitro models (e.g., rat hepatocytes) evaluate metabolic activation and glutathione depletion .
  • QSAR modeling : Predicts bioaccumulation potential using logP values (~3.5 for bromonaphthalenes) .

Q. How can kinetic studies inform the design of efficient catalytic processes for transforming this compound?

Pseudo-first-order kinetics are observed in catalytic hydrogenolysis, with rate constants (kk) dependent on H₂ partial pressure and catalyst surface area. For example, Arrhenius plots derived from temperature-varied experiments (17–21°C) reveal activation energies (~50 kJ/mol) for naphthalene derivative degradation .

Q. What strategies resolve discrepancies in reported physicochemical properties across studies?

  • Standardized calibration : Use NIST-certified reference materials for NMR/GC-MS .
  • Interlaboratory validation : Collaborative trials harmonize mp and solubility data (e.g., slight variations in "slightly soluble in water" due to particle size) .
  • Advanced purification : Recrystallization from ethanol or column chromatography (SiO₂, hexane/EtOAc) achieves >99% purity .

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